BI-Lawsone

概要

説明

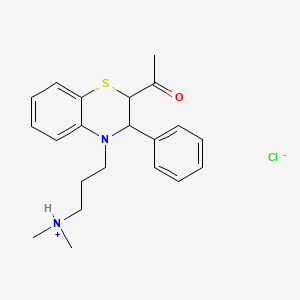

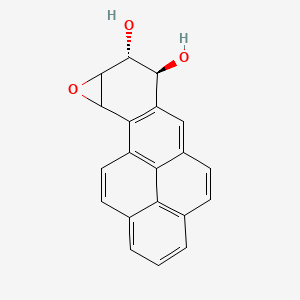

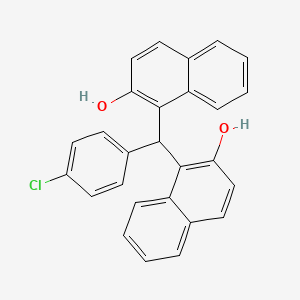

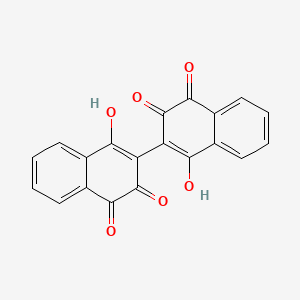

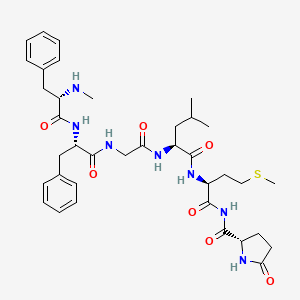

BI-Lawsone, also known as 2,2’-Bis(3-hydroxy-1,4-naphthoquinone), is a compound that belongs to the class of organic compounds known as naphthoquinones . It is a natural product that shows significant biological activity .

Synthesis Analysis

The synthesis of BI-Lawsone involves a series of reactions. For instance, a lawsone-based compound was synthesized as an antimicrobial agent against methicillin-resistant S. aureus (MRSA) . Another method involved the synthesis of aminonaphthoquinone Mannich base derivatives by multicomponent reactions of lawsone with a non-enolizable aldehyde and a primary or secondary amine via the Mannich reaction .Molecular Structure Analysis

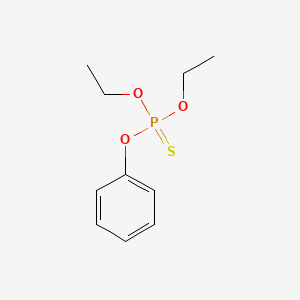

The molecular formula of BI-Lawsone is C20H10O6 . It has a structure that includes a benzene ring linearly fused with a fully conjugated cyclic diketone .Chemical Reactions Analysis

BI-Lawsone has been involved in various chemical reactions. For example, a three-component reaction involving various aldehydes and three commercially available isocyanides was reported . Another study described the synthesis of Mannich bases of lawsone by the reaction of lawsone, aromatic aldehydes, and aliphatic amines .Physical And Chemical Properties Analysis

BI-Lawsone has a molecular weight of 346.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 1 .科学的研究の応用

Antimicrobial Activities

BI-Lawsone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly bis-heteroarylaminonaphthoquinone derivatives, have shown effectiveness against both gram-positive and gram-negative bacterial species . The antimicrobial activity is a crucial aspect of research, especially in the development of new antibiotics and disinfectants.

Photopolymerizable Initiators

In the field of polymer chemistry, lawsone derivatives have been utilized as efficient photopolymerizable initiators . These initiators are crucial for free-radical, cationic photopolymerizations, and thiol-ene reactions, which are fundamental processes in creating polymers for various applications, including microelectronics, adhesives, and biomaterials.

Energy Storage

Lawsone has also been explored for its potential in energy storage applications. Specifically, the dimerization of lawsone to bislawsone introduces multiple carbonyl/hydroxyl groups that can coordinate with lithium, suggesting its use in lithium-ion batteries . This application is particularly relevant in the context of renewable energy and sustainable technologies.

Anticancer Research

The derivatives of lawsone have been investigated for their anticancer properties. Aminonaphthoquinone Mannich bases, which are lawsone derivatives, have shown a series of important biological properties, including anticancer activities . This research is significant for the development of new chemotherapeutic agents.

Corrosion Inhibition

Lawsone has been employed as a corrosion inhibitor for steel . This application is vital in industrial settings where metal components are susceptible to corrosion, which can lead to structural failures. The use of lawsone derivatives can enhance the longevity and safety of metal structures.

UV Protection

In the realm of dermatology and cosmetics, lawsone has been used for skin protection from ultraviolet radiation . This application is important for the development of sunscreens and other skincare products that protect against UV-induced skin damage.

Sensor Technology

Lawsone derivatives have been used in the development of sensitive colorimetric and electrochemical sensors for anions . These sensors have applications in environmental monitoring, healthcare diagnostics, and industrial process control.

Dye and Pigment Industry

Traditionally, lawsone has been used as a red-orange dye for coloring hair, nails, skin, wool, and cotton . Its derivatives continue to be relevant in the dye and pigment industry for textiles, cosmetics, and tattoo inks.

作用機序

Target of Action

BI-Lawsone, also known as Lawsone , is a 1,4-naphthoquinone derivative . It primarily targets primary amino acids . It is also suggested that Lawsone could interact with the cytochrome bc1 complex, a specific mitochondrial target of Plasmodium falciparum .

Mode of Action

BI-Lawsone interacts with its targets through a chemical reaction with the protein keratin in skin and hair via a Michael addition reaction . This results in a strong permanent stain that lasts until the skin or hair is shed . Darker colored staining is due to more lawsone–keratin interactions occurring .

Biochemical Pathways

BI-Lawsone affects several biochemical pathways. The 1,4-naphthoquinones are synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways . Many 1,4-naphthoquinones are excreted into the rhizosphere and they are highly reactive in biological systems .

Pharmacokinetics

It is known that bi-lawsone is rapidly absorbed after oral administration . BI-Lawsone pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .

Result of Action

The molecular and cellular effects of BI-Lawsone’s action include inducing cell death by apoptosis in melanoma cells (B16F10) . It also has potential activity on tumor cells .

Safety and Hazards

将来の方向性

Research on BI-Lawsone is ongoing. For instance, a study focused on redox-active, non-toxic, and eco-friendly organic materials with quinone moiety, i.e., Lawsone (LS) and its dimer Bis-lawsone (BL), as a cathode material for Zn-ion batteries . The future of BI-Lawsone could potentially involve its use in treating diseases and as pesticides .

特性

IUPAC Name |

4-hydroxy-3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSJQXOTICWTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BI-Lawsone | |

CAS RN |

33440-64-1 | |

| Record name | 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)